molecular formula C10H20N2O3S2 B1604763 Methionylmethionine CAS No. 52715-93-2

Methionylmethionine

Cat. No. B1604763
CAS RN: 52715-93-2
M. Wt: 280.4 g/mol
InChI Key: ZYTPOUNUXRBYGW-UHFFFAOYSA-N
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Description

Methionylmethionine is a condensation dimer of methionine . It is used in nutritional supplements and is essential for humans and other animals . It is also used in the diets of farmed fish and other seafood .


Synthesis Analysis

Methionylmethionine is manufactured as a D,L racemic mixture . It is introduced as a product by Evonik Industries, a specialty chemical company based in Essen, Germany . The product is a mixture of all four of the possible optical isomers .


Molecular Structure Analysis

The molecular structure of Methionylmethionine is complex. It is a mixture of all four of the possible optical isomers .


Chemical Reactions Analysis

When farmed seafood, including shrimp, are fed large amounts of an amino acid, the uptake of other amino acids into their systems is depressed . One solution to this problem is to feed the larger amounts as dipeptides, which are absorbed more slowly . This is where methionine’s condensation dimer methionylmethionine comes in .

Scientific Research Applications

Neurological Effects

Methionyl-Tyrosyl-Lysine (a related compound) has been studied for its effects on rat neurons. It showed inhibitory effects on neurons in the spinal cord, cerebellar cortex, thalamus, and hippocampal formation, and excited some cells in the cerebellar cortex and hippocampus. These findings suggest a potential role as a novel inhibitory neurotransmitter in the mammalian central nervous system (Normanton, West, & Wolstencroft, 1982).

Nutritional Applications

Methionylmethionine (Met-Met) has been evaluated as a potential food supplement. Different isomers of Met-Met have been tested for their bioefficacy in chick growth, showing that some Met-Met peptides were equivalent in efficacy to L-Methionine, especially after undergoing Maillard browning (Baker et al., 1984).

Dairy Science

Met-Met has been shown to enhance αs1 casein gene expression in bovine mammary epithelial cells, suggesting that dairy cows can utilize Met-Met for milk protein synthesis more efficiently than methionine alone (Wu et al., 2007).

Cancer Research

Methionine, including Met-Met, has applications in cancer research. Studies have explored targeting methionine metabolism in cancer cells, as they often have elevated methionine usage. Methionine deprivation, including using forms like Met-Met, has been tested as a therapeutic strategy in cancer treatment (Kawaguchi et al., 2018).

Metabolic Studies

Met-Met has been used in metabolic labeling studies to track protein synthesis and degradation. However, such labeling with isotopes like [35S]methionine can impact cell cycle progression and proliferation, warranting caution in interpreting results from these methods (Hu & Heikka, 2000).

Methionine-based Therapies

Methionine's versatility in chemical modification and cell metabolism opens possibilities for biomedical applications, such as treating liver diseases with S-adenosylmethionine, a derivative of methionine (Liu et al., 2021).

Future Directions

The future directions of Methionylmethionine research could involve its use in the diets of farmed seafood. As it allows the wild fish content of shrimp food to be decreased by more than 50%, it could contribute to more sustainable farming practices .

properties

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTPOUNUXRBYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886013
Record name Methionine, methionyl-
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Methionine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methionylmethionine

CAS RN

52715-93-2, 7349-78-2, 89680-20-6
Record name Methionylmethionine
Source CAS Common Chemistry
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Record name Methionylmethionine
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Record name Methionylmethionine
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Record name Methionine, methionyl-
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Record name Methionine, methionyl-
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Record name N-DL-methionyl-DL-methionine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
S Arai, M Watanabe, H Kimura… - … and biological chemistry, 1988 - Taylor & Francis
… methionylmethionine ethyl ester was obtained as an oil in a yield of 73% on a molar basis. BOC-methionylmethionine ethyl ester was divided into three parts to remove either or both of …
Number of citations: 4 www.tandfonline.com
KP Boebel, DH Baker - The Journal of Nutrition, 1982 - Elsevier
Chick growth assays were used to evaluate the efficacy of poly-l-methionine and dl/ld methionylmethionine (a 50:50 mixture of d-Met-l-Met and l-Met-d-Met). The polypeptide possessed …
Number of citations: 12 www.sciencedirect.com
JL Brown, JF Krall - Biochemical and Biophysical Research …, 1971 - Elsevier
… Methionylglycine, methionylalanine, methionylserine and methionylmethionine were more rapidly cleaved than any of the other substrates tested. A possible role for this peptidase in …
Number of citations: 16 www.sciencedirect.com
DH Baker, KW Bafundo, KP Boebel… - The Journal of …, 1984 - academic.oup.com
Three experiments were conducted with young chicks fed purified diets to ascertain the bioefficacy of six different methionylmethionine (Met-Met) dipeptides, differing only in isomeric …
Number of citations: 25 academic.oup.com
M Friedman, MR Gumbmann - The Journal of nutrition, 1988 - academic.oup.com
… However, the three isomerie dipeptides LL-,L-Dand DLmethionylmethionine, /V-acetyl- and /V-formyl-L-… The analytical and optical properties of the four isomerie methionylmethionine …
Number of citations: 46 academic.oup.com
Y Pan, PK Bender, RM Akers… - The Journal of …, 1996 - academic.oup.com
… , hydrolysis of dipeptide with subsequent uptake of free methio nine was unlikely to be the sole mechanism for the utilization of methionylvaline, methionylleucine, methionylmethionine …
Number of citations: 61 academic.oup.com
MR Capecchi - Proceedings of the National Academy of …, 1966 - National Acad Sciences
Materials and Methods.-(a) E. coli extracts: The E. coli extracts were prepared by grinding frozen cells with 2.5 gm of alumina and 3.0 ml Tris-Mg buffer per gram wet weight of cells. The …
Number of citations: 210 www.pnas.org
JM Addison, DM Matthews… - Clinical Science and …, 1974 - portlandpress.com
1. This paper reports the results of experiments on competition for transport by hamster jejunum in vitro between carnosine (β-alanyl-l-histidine) and other peptides and amino acids. …
Number of citations: 52 portlandpress.com
DM Matthews, MT Lis, B Cheng, RF Crampton - Clinical Science, 1969 - cabdirect.org
In anaesthetised Wistar rats weighing 250 to 350 g adjacent loops of upper small intestine were isolated between ligatures; in most experiments one loop was used to measure …
Number of citations: 100 www.cabdirect.org
Y Pan, KE Webb Jr - The Journal of nutrition, 1998 - academic.oup.com
… For instance, leucylmethionine, methionylvaline and methionylmethionine were utilized as effectively as methionine by C 2 C 12 myogenic cells and better than methionine by MAC-T …
Number of citations: 27 academic.oup.com

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